molecular formula C26H22N2O8S B12155467 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12155467
M. Wt: 522.5 g/mol
InChI Key: UVZZYJYXPQBMNM-UHFFFAOYSA-N
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Description

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C26H22N2O8S

Molecular Weight

522.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O8S/c1-32-14-7-8-15-19(12-14)37-26(27-15)28-21(13-10-17(33-2)24(35-4)18(11-13)34-3)20(23(30)25(28)31)22(29)16-6-5-9-36-16/h5-12,21,30H,1-4H3

InChI Key

UVZZYJYXPQBMNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the pyrrolidine-2,3-dione core, the introduction of the furan-2-yl(hydroxy)methylidene group, and the attachment of the 6-methoxy-1,3-benzothiazol-2-yl and 3,4,5-trimethoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological systems.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione , also known by its chemical formula C26H22N2O8SC_{26}H_{22}N_{2}O_{8}S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising multiple functional groups that contribute to its biological properties. The presence of a furan ring, methoxy groups, and a pyrrolidine core suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, it could affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structural classes exhibit antifungal and antibacterial properties by disrupting cell membrane integrity or inhibiting cell wall synthesis.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant activity by scavenging free radicals.

Antifungal Activity

Several studies have evaluated the antifungal properties of compounds with similar structures. For instance:

  • A study on 1,2,4-triazole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 0.0313 μg/mL to 32 μg/mL depending on the substituents on the triazole ring .
CompoundTarget OrganismMIC (μg/mL)
Triazole Derivative ACandida albicans0.0313
Triazole Derivative BAspergillus niger0.125
Triazole Derivative CCryptococcus neoformans0.0625

Antioxidant Activity

Research has indicated that compounds with similar functional groups exhibit strong antioxidant properties. These compounds can reduce oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Case Studies

  • Case Study on Antifungal Efficacy : A recent study published in PubMed Central highlighted the effectiveness of pyrrolidine derivatives against fungal infections resistant to conventional treatments. The study reported that certain derivatives exhibited potent antifungal activity comparable to established drugs like fluconazole .
  • Case Study on Cytotoxicity : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that these compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways .

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